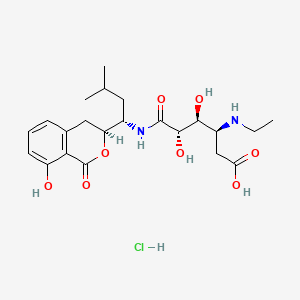
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride is a complex organic compound It features a gamma-lactone ring and a benzopyran moiety, which are often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride likely involves multiple steps, including the formation of the gamma-lactone ring and the attachment of the benzopyran moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride could have several scientific research applications, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development, particularly for diseases where gamma-lactone and benzopyran derivatives have shown efficacy.
Mechanism of Action
The mechanism of action for Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other gamma-lactone derivatives or benzopyran-containing molecules. Examples could be:
Gamma-lactone derivatives: Compounds with similar ring structures but different substituents.
Benzopyran derivatives: Molecules featuring the benzopyran moiety with various functional groups.
Uniqueness
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
92760-77-5 |
|---|---|
Molecular Formula |
C22H33ClN2O8 |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
(3S,4S,5S)-3-(ethylamino)-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H32N2O8.ClH/c1-4-23-14(10-17(26)27)19(28)20(29)21(30)24-13(8-11(2)3)16-9-12-6-5-7-15(25)18(12)22(31)32-16;/h5-7,11,13-14,16,19-20,23,25,28-29H,4,8-10H2,1-3H3,(H,24,30)(H,26,27);1H/t13-,14-,16-,19-,20-;/m0./s1 |
InChI Key |
LCQOQTVHJCHANE-AIZLFZSTSA-N |
Isomeric SMILES |
CCN[C@@H](CC(=O)O)[C@@H]([C@@H](C(=O)N[C@@H](CC(C)C)[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)O)O.Cl |
Canonical SMILES |
CCNC(CC(=O)O)C(C(C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















